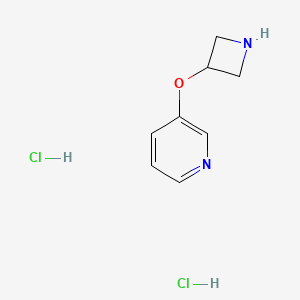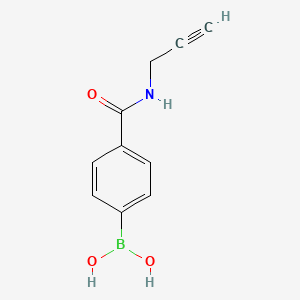
4-(Propargylaminocarbonyl)phenylboronic acid
Overview
Description
4-(Propargylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H10BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a propargylaminocarbonyl group
Mechanism of Action
Target of Action
The primary target of 4-(Propargylaminocarbonyl)phenylboronic acid is cell surface glycans . These targets play a crucial role in cell-cell interactions, cell recognition, and signal transduction .
Mode of Action
This compound interacts with its targets by forming phenylboronic acid (PBA)-decorated nanoparticles . These nanoparticles have a strong affinity for sialic acid (SA) , which is typically overexpressed in cancerous cells . This interaction leads to the efficient transfer of genes to the intended location .
Biochemical Pathways
The compound affects the gene delivery pathway . The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells . This interaction affects the downstream effects of gene expression within the cells .
Pharmacokinetics
The compound’s ability to form nanoparticles suggests it may have favorable distribution properties, allowing it to reach and interact with its target cells .
Result of Action
The result of the compound’s action is the targeted delivery of genes to cancer cells . This targeted delivery could potentially lead to changes in gene expression within these cells, providing a basis for therapeutic interventions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the overexpression of sialic acid in cancerous cells can enhance the compound’s targeting ability . .
Biochemical Analysis
Biochemical Properties
4-(Propargylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly useful in the development of glucose sensors and other diagnostic tools. Additionally, this compound can interact with enzymes and proteins that contain serine or threonine residues, forming stable complexes that can be used to study enzyme activity and inhibition .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism . Additionally, this compound can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, the compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo hydrolysis or other chemical transformations that can affect its activity and efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolism after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary depending on the dosage and route of administration. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and context . Once inside the cell, this compound can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by attaching a nuclear localization signal, allowing it to interact with nuclear proteins and influence gene expression . Similarly, the compound can be targeted to the mitochondria or other organelles to study its effects on cellular metabolism and energy production .
Properties
IUPAC Name |
[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEKSLIZBDCTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681759 | |
| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-89-9 | |
| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)


![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
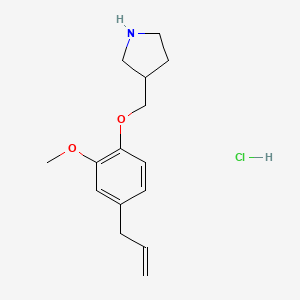
![3-(([1,1'-Biphenyl]-2-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
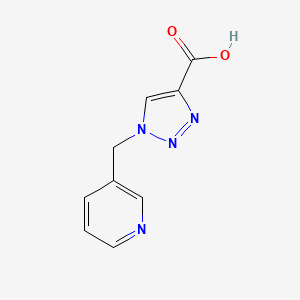
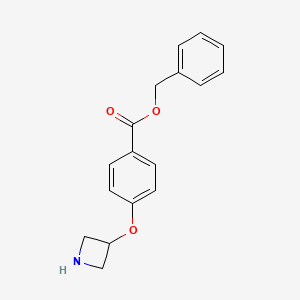
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
